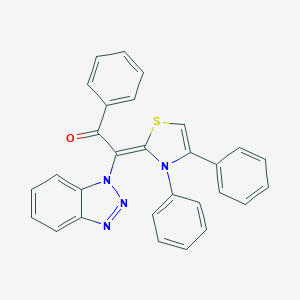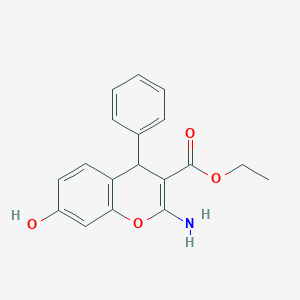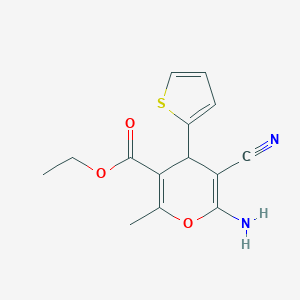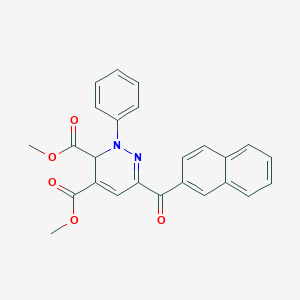![molecular formula C17H14N2O2S B427557 [(4,5-Diphenyl-1H-imidazol-2-yl)thio]essigsäure CAS No. 20650-29-7](/img/structure/B427557.png)
[(4,5-Diphenyl-1H-imidazol-2-yl)thio]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a compound that features an imidazole ring substituted with phenyl groups at the 4 and 5 positions, and a sulfanylacetic acid moiety at the 2 position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science .
Wissenschaftliche Forschungsanwendungen
[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
Target of Action
One study suggests that a similar imidazole derivative showed a remarkable binding affinity at the active site of the human lactate dehydrogenase (ldha) receptor . LDHA plays a crucial role in the conversion of lactate to pyruvate in the body, a key step in the metabolic pathway.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the readily polarized and highly nucleophilic sulfur atom . In the case of polar electrophiles, the new bond is formed with the more electronegative nitrogen atom .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the chemical properties of imidazole derivatives can be influenced by environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid typically involves the condensation of benzil with ammonium acetate and a suitable aldehyde in the presence of glacial acetic acid. This one-pot reaction yields the imidazole core, which is then further functionalized to introduce the sulfanylacetic acid moiety .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate: Similar imidazole core with different functional groups.
(Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one: Another imidazole derivative with distinct substituents
Uniqueness
[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is unique due to its specific combination of the imidazole ring with phenyl and sulfanylacetic acid groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-14(21)11-22-17-18-15(12-7-3-1-4-8-12)16(19-17)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJPCJUQPOGII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)
![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)

![7-(4-Chlorophenyl)-2-methyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427487.png)

![(4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427490.png)
![1-methyl-3-oxo-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B427492.png)
![3-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-4H-thieno[3,4-c]chromen-4-one](/img/structure/B427493.png)

![3-[(5-hydroxynaphtho[1,2-b]furan-3-yl)carbonyl]-2H-chromen-2-one](/img/structure/B427497.png)
![3-amino-4H-benzo[f]thieno[3,4-c]chromen-4-one](/img/structure/B427498.png)

![1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE](/img/structure/B427500.png)
![7-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B427502.png)
